N-(4-morpholinylcarbonyl)phenylalanine
Description
N-(4-Morpholinylcarbonyl)phenylalanine is a synthetic phenylalanine derivative characterized by a morpholine ring conjugated to the amino group via a carbonyl linkage. Its linear molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.31 g/mol .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(morpholine-4-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
InChI Key |
UILPSDWDTZXIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinylcarbonyl)phenylalanine typically involves the coupling of phenylalanine with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinylcarbonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylalanine backbone.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the morpholine ring is replaced by other functional groups.
Scientific Research Applications
N-(4-morpholinylcarbonyl)phenylalanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-morpholinylcarbonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The morpholine ring and phenylalanine backbone play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N-(2-Hydroxybenzyl)phenylalanine (PhAlaSal)
- Structural Differences : PhAlaSal features a hydroxybenzyl substituent instead of the morpholinylcarbonyl group.
- Protonation Behavior: PhAlaSal exhibits three protonation constants (pKa₁ = 2.15, pKa₂ = 8.65, pKa₃ = 10.30) corresponding to carboxyl, amine, and phenolic hydroxyl groups, respectively. The lower pKa values for the amine and hydroxyl groups compared to alanine derivatives (e.g., AlaSal) are attributed to charge transfer effects from the methyl group and steric hindrance from the phenyl ring .
- Metal Coordination: Forms stable Co(II) complexes in aqueous systems, with UV/Vis spectra indicating octahedral geometry. The phenolic hydroxyl group enhances metal-binding capacity, unlike the morpholinylcarbonyl group, which lacks such donor sites .
Fmoc-L-4,4'-Biphenylalanine
- Structural Differences : Contains a biphenyl moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group .
- Applications: Widely used in solid-phase peptide synthesis (SPPS) due to Fmoc’s base-labile nature.
- Stability : Fmoc deprotection requires piperidine, whereas the morpholinylcarbonyl group may resist basic conditions but could be susceptible to nucleophilic attack.
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine (Boc-PhPhe)
- Structural Differences : Uses a tert-butoxycarbonyl (Boc) protecting group instead of morpholinylcarbonyl.
- Stability : Boc is acid-labile (deprotected with trifluoroacetic acid), making it unsuitable for acidic environments. The morpholinylcarbonyl group may offer greater acid stability but less compatibility with standard peptide synthesis protocols .
- Solubility : Boc groups enhance lipophilicity, whereas the morpholine ring’s oxygen atoms could improve aqueous solubility .
4-Fluoro-L-phenylalanine
- Structural Differences : Substitutes a fluorine atom at the para position of the phenyl ring instead of the morpholinylcarbonyl group.
- Biological Activity : Fluorine’s electronegativity alters metabolic stability and bioavailability. Used to study protein synthesis and enzyme inhibition, whereas the morpholinylcarbonyl group’s bulk may hinder membrane permeability .
- pKa : The carboxyl group pKa (~2.2) is similar to phenylalanine, but the fluorine slightly lowers the aromatic ring’s electron density .
N-Phthalyl-L-phenylalanine
- Structural Differences : Features a phthalimide protecting group.
- Applications : Common in peptide synthesis but less stable under basic conditions compared to morpholinylcarbonyl. The phthalyl group’s rigidity may restrict conformational flexibility in drug design .
Comparative Data Table
Research Implications and Gaps
- This compound ’s lack of analytical data limits its utility in rigorous pharmacological studies. Comparative studies suggest its morpholinylcarbonyl group could balance polarity and steric effects, but further research is needed to characterize its stability, solubility, and biological activity.
- Compounds like PhAlaSal and Fmoc-biphenylalanine highlight the importance of substituent-driven properties (e.g., metal binding, hydrophobicity), providing a framework for optimizing this compound derivatives.
Biological Activity
N-(4-Morpholinylcarbonyl)phenylalanine is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is notable for its structural modifications that enhance its interactions with biological systems, making it a subject of various studies aimed at understanding its therapeutic potential.
Chemical Structure and Properties
This compound features a morpholine ring attached to the carbonyl group of phenylalanine. This modification may influence its solubility, stability, and interaction with biological targets. The compound's structure can be represented as follows:
This molecular formula indicates the presence of two nitrogen atoms, which are crucial for the compound's biological activity.
Pharmacological Activities
1. Antiviral Properties
Research has indicated that derivatives of morpholine compounds, including this compound, exhibit antiviral activity against various viruses. For instance, studies have shown that morpholine-based compounds can inhibit hepatitis C virus (HCV) replication. The structural element of the morpholine moiety is critical for this activity, suggesting that similar derivatives could be developed as antiviral agents .
2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes linked to pathological conditions. For example, it has been noted that certain peptidyl aryl vinyl sulfones, which include this compound in their structure, act as potent inhibitors of proteolytic enzymes involved in inflammatory processes . This inhibition can potentially mitigate conditions characterized by excessive protease activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors: The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Modulation of Signaling Pathways: It has been suggested that morpholine derivatives can activate or inhibit various signaling pathways within cells, impacting processes like cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the effects of this compound in different biological contexts:
- Antiviral Activity Study: A study demonstrated that morpholine-derived compounds significantly reduced HCV replication in vitro. The mechanism involved the activation of nuclear factor κB (NF-κB), leading to downstream gene expression changes that hinder viral replication .
- Protease Inhibition Study: Another investigation focused on the inhibitory effects of this compound on neutrophil elastase, an enzyme implicated in inflammatory lung diseases. The findings indicated a dose-dependent inhibition of elastase activity, suggesting potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
